N,N-didesmethyl AH 7921

Descripción general

Descripción

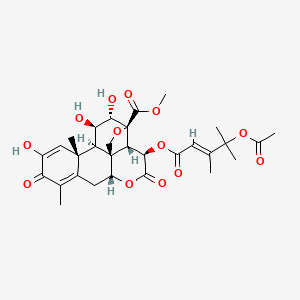

N,N-didesmethyl AH 7921 is an analytical reference standard that is structurally categorized as an opioid metabolite .

Synthesis Analysis

AH-7921 is a structurally unique synthetic opioid analgesic. It was synthesized among other N-substituted cyclohexylmethylbenzamide derivatives as a potential analgesic agent due to its structural similarity to fentanyl and phencyclidine . It is an N-substituted cyclohexylmethylbenzamide, where the benzamide moiety is dichlorinated at positions 3 and 4 of the benzyl ring, and the aminocyclohexane moiety is N,N-dimethylated .Molecular Structure Analysis

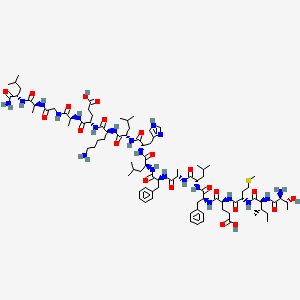

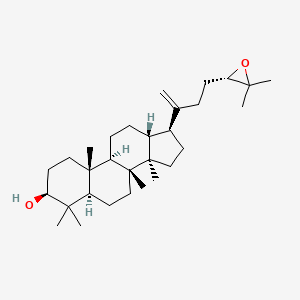

The formal name of N,N-didesmethyl AH 7921 is N-[(1-aminocyclohexyl)methyl]-3,4-dichloro-benzamide. It has a molecular formula of C14H18Cl2N2O and a formula weight of 301.2 .Chemical Reactions Analysis

N,N-didesmethyl AH 7921 is a predominant metabolite of AH 7921 incubated with human liver microsomes that is also abundant in hydrolyzed urine case samples .Physical And Chemical Properties Analysis

N,N-didesmethyl AH 7921 is a crystalline solid with a purity of ≥98%. It is soluble in DMF (10 mg/ml), DMSO (3 mg/ml), and Ethanol (11 mg/ml). It has a λmax of 207, 238 nm .Aplicaciones Científicas De Investigación

Psychoactive Opioid

N,N-didesmethyl AH 7921 is a structurally unique synthetic opioid analgesic . It has been found to be several times more potent than codeine and at least as potent as morphine . It has been sold as a “research chemical” or “legal opioid” on the Internet since 2012 .

Analgesic Action

The morphine-like analgesic action of AH-7921 is established as a μ-opioid receptor agonist . This makes it a potential subject for research in pain management and understanding the mechanisms of opioid action.

Study of Addiction and Withdrawal

Studies have revealed the addictive liability of AH-7921 . It has been found that administration of naloxone to rats treated with AH-7921 caused a withdrawal syndrome similar to that produced in animals that had received morphine . This makes it a useful compound for studying addiction and withdrawal mechanisms.

Public Health Research

AH-7921 has led to several non-fatal intoxications and deaths . Studying its effects can provide valuable insights for public health research, particularly in understanding the risks associated with new psychoactive substances.

Forensic Applications

Given its presence in several fatal intoxications , N,N-didesmethyl AH 7921 is of interest in forensic toxicology. It can help in understanding the cause of death and contributing factors in drug-related fatalities.

Metabolism Studies

N,N-didesmethyl AH 7921 is a predominant metabolite of AH 7921 . Studying this compound can provide insights into the metabolic pathways of AH 7921, which can be useful in pharmacokinetic and drug metabolism studies.

Direcciones Futuras

AH-7921 is a current public health risk, and better international collaboration, effective legislation and continuous community alertness are needed to tackle this current growing problem . The aim of future research should be to summarize the current knowledge about this drug concerning its chemistry, pharmacology, and toxicology, as well as its international legal status .

Propiedades

IUPAC Name |

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONJCCUJYOMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344929 | |

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-didesmethyl AH 7921 | |

CAS RN |

1580956-92-8 | |

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)

![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(E)]- (9CI)](/img/no-structure.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)